Benzyl 3-aminobenzylcarbamate

概要

説明

Benzyl 3-aminobenzylcarbamate is a compound that can be associated with the field of organic synthesis and chemical modification of molecules, particularly those that are relevant to the development of pharmaceuticals and bioactive compounds. While the provided abstracts do not directly mention Benzyl 3-aminobenzylcarbamate, they do provide insights into related chemical synthesis and properties that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on achieving high diastereoselectivity and enantioselectivity. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid was achieved through diastereoselective conjugate addition, yielding high diastereomeric and enantiomeric excesses . Similarly, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involved a strategic substitution of a precursor with a prosthetic group, indicating the importance of careful precursor selection and modification in synthesis .

Molecular Structure Analysis

The molecular structure of compounds is typically confirmed using various analytical techniques such as IR, NMR, and X-ray analysis. For example, the structure of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles was identified and confirmed by these methods . These techniques are crucial for verifying the successful synthesis of the desired compounds and for ensuring the correct molecular conformation.

Chemical Reactions Analysis

Chemical reactions involving benzyl groups often include nucleophilic substitutions, as seen in the synthesis of new unnatural N(α)-Fmoc pyrimidin-4-one amino acids, where the p-benzyloxybenzyloxy group served as a protective group for the oxo function . The ability to selectively protect and deprotect functional groups is essential in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl derivatives can be influenced by their functional groups. For instance, the development of a colorimetric hydrophobic benzyl alcohol tag demonstrated the compound's solubility in less polar solvents and its ability to precipitate in polar solvents, as well as its color change under acidic conditions . These properties are important for applications in tag-assisted liquid-phase synthesis and can provide insights into the behavior of Benzyl 3-aminobenzylcarbamate under different conditions.

科学的研究の応用

Colorimetric Tag-Assisted Liquid-Phase Synthesis

Benzyl 3-aminobenzylcarbamate derivatives have been utilized in the development of novel colorimetric hydrophobic benzyl alcohol (HBA) tags. These tags have shown high solubility in less polar solvents and excellent precipitation properties in polar solvents, aiding in the effective synthesis of peptides (Okada et al., 2015).

Inhibitors for Cholinesterase Enzymes

Derivatives of Benzyl 3-aminobenzylcarbamate have been synthesized as potential inhibitors of acetyl- and butyrylcholinesterase (AChE/BChE). These compounds have been tested for their inhibitory concentration and selectivity index, demonstrating potential as cholinesterase inhibitors (Kos et al., 2021).

Antibacterial Agents

Studies have been conducted on derivatives of Benzyl 3-aminobenzylcarbamate, such as dibenzildithiocarbamate and its coordination compounds, for their antibacterial activity. These compounds have shown significant activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as antibacterial agents (Pastrana-Dávila et al., 2021).

Chemoenzymatic Dynamic Kinetic Resolution

In the field of organic chemistry, Benzyl 3-aminobenzylcarbamate derivatives have been used in chemoenzymatic dynamic kinetic resolution processes. This application involves the use of dibenzyl carbonate as an acyl donor, leading to benzyl carbamates that can be deprotected under mild conditions to yield free amines (Hoben et al., 2008).

Antitubercular Agents

Certain derivatives of Benzyl 3-aminobenzylcarbamate, specifically (3-benzyl-5-hydroxyphenyl)carbamates, have been identified as having good inhibitory activity against M. tuberculosis strains. These compounds have shown potential as new antitubercular agents with in vitro and in vivo efficacy (Cheng et al., 2019).

Safety And Hazards

特性

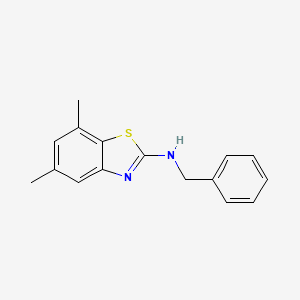

IUPAC Name |

benzyl N-[(3-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFMBKSFAAEDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373867 | |

| Record name | 3-N-Cbz-Aminomethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-aminobenzylcarbamate | |

CAS RN |

374554-26-4 | |

| Record name | 3-N-Cbz-Aminomethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374554-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)